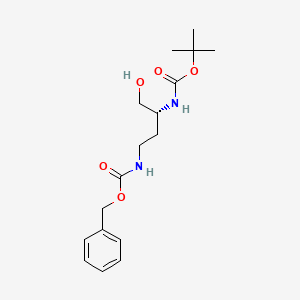
Boc-D-Dab(Z)-Ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Dab(Z)-Ol, also known as ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an amino acid with two amino groups. The compound is often used in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Boc-D-Dab(Z)-Ol is synthesized through a series of chemical reactions involving the protection of amino groups. The synthesis typically starts with the amino acid diaminobutyric acid. The amino groups are protected using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The compound is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. The reaction conditions are carefully controlled to maintain the purity and yield of the product .
化学反应分析
Types of Reactions
Boc-D-Dab(Z)-Ol undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Z protecting groups can be removed under acidic or basic conditions to expose the amino groups.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Basic Conditions: Hydrogenation or catalytic hydrogenolysis is used to remove the Z protecting group.
Major Products Formed
The major products formed from these reactions are peptides and proteins with exposed amino groups, which can further react to form more complex structures .
科学研究应用
Boc-D-Dab(Z)-Ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Helps in the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Boc-D-Dab(Z)-Ol involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Z groups protect the amino groups from unwanted reactions, allowing for the selective formation of peptide bonds. The compound targets the amino groups of amino acids and peptides, facilitating their coupling and elongation.
相似化合物的比较
Similar Compounds
Boc-D-Dab-OH: Another derivative of diaminobutyric acid with similar protective groups.
Fmoc-D-Dab-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.
Boc-D-Dap-OH: A derivative of diaminopropionic acid with Boc protection.
Uniqueness
Boc-D-Dab(Z)-Ol is unique due to its dual protection with Boc and Z groups, providing greater stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMOCVXNGYHGJK-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985245.png)
![Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2985246.png)
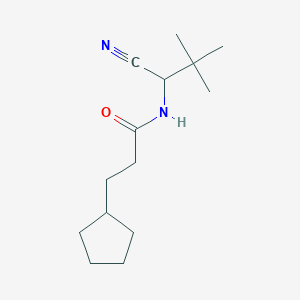
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985248.png)
![2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole](/img/structure/B2985249.png)
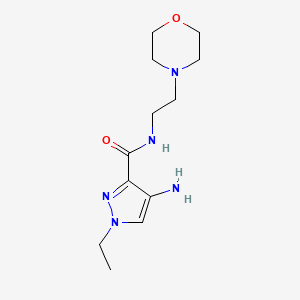
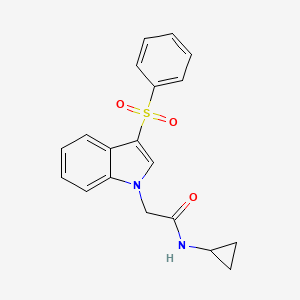
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2985253.png)
![2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2985254.png)
![N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2985257.png)
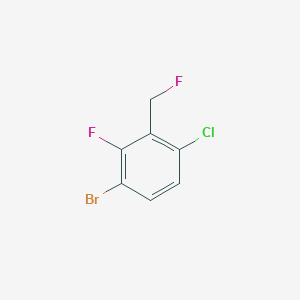
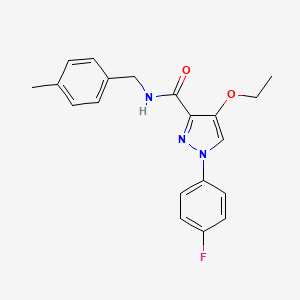
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2985268.png)
